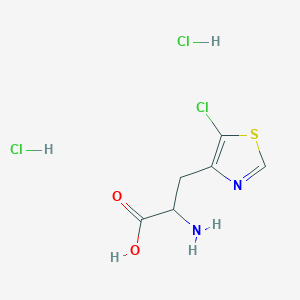

2-氨基-3-(5-氯-1,3-噻唑-4-基)丙酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

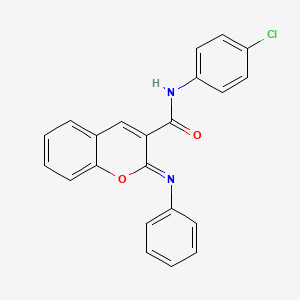

2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds often involves the condensation of thiourea and an alpha-halo ketone . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis

The 2-aminothiazole scaffold is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

2-Aminothiazole-based compounds are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole-based compounds can vary. For example, 2-aminothiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

发光材料和生物学研究

基于噻唑的配体,例如源自 2-氨基噻唑的配体,已被用于合成具有发光性质的金属配合物。这些配合物显示出各种应用的潜力,包括作为发光材料。此外,它们的生物活性(尽管有时不显着)表明了在生物活性材料开发中进一步探索的途径(Kanwal 等人,2020 年)。

用于医疗应用的水凝胶改性

用胺化合物(包括 2-氨基噻唑衍生物)改性的辐射诱导聚乙烯醇/丙烯酸水凝胶显示出增加的热稳定性和有希望的生物活性。这些发现表明了潜在的医疗应用,例如在药物递送系统或组织工程中(Aly & El-Mohdy,2015 年)。

抗菌剂

通过各种化学改性合成的噻唑化合物已显示出抗菌特性。例如,源自 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的腙已被评估其抗菌活性,表明噻唑衍生物可用作潜在的抗菌剂(Sah 等人,2014 年)。

抗癌活性

含噻唑化合物的 S-糖基和 S-烷基衍生物的合成导致了具有显着抗癌活性的分子的发现。这强调了噻唑衍生物在开发新的抗癌疗法中的潜力(Saad & Moustafa,2011 年)。

抗高血压剂

噻唑衍生物已被合成,具有潜在的抗高血压特性。对这些化合物的探索证明了基于噻唑的分子在药理学上的多种应用(Samel & Pai,2010 年)。

作用机制

2-Aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This suggests that these compounds could decrease drug resistance and reduce unpleasant side effects, making them desirable for anticancer drug discovery .

未来方向

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given its broad pharmacological spectrum, future research could focus on the design and development of different 2-aminothiazole derivatives to pursue potent anticancers and other therapeutics . This could potentially lead to the discovery of new drugs with lesser side effects and increased efficacy .

属性

IUPAC Name |

2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S.2ClH/c7-5-4(9-2-12-5)1-3(8)6(10)11;;/h2-3H,1,8H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMHOMHMASXRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Cl)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)

![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)

![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)

![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)